molecular formula C₁₆H₂₈N₂O₁₁ B043316 GlcNAc1-beta-3GalNAc CAS No. 95673-98-6

GlcNAc1-beta-3GalNAc

Cat. No. B043316
CAS RN: 95673-98-6
M. Wt: 424.4 g/mol
InChI Key: FJGXDMQHNYEUHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "GlcNAc1-β-3GalNAc" involves the enzyme UDP-N-acetylglucosamine:GalNAc-peptide β1,3-N-acetylglucosaminyltransferase (β3Gn-T), which catalyzes the addition of N-acetylglucosamine (GlcNAc) to GalNAc residues on mucins. This enzymatic activity is critical for the production of the core 3 structure of O-glycans, predominantly found in mucins from the digestive organs such as the stomach, colon, and small intestine (Iwai et al., 2002).

Molecular Structure Analysis

The molecular structure of "GlcNAc1-β-3GalNAc" features a β1-3 linkage between the GlcNAc and GalNAc sugars. This specific linkage is crucial for its function in mucin-type O-glycans, serving as a precursor for more complex glycan structures. The structural characterization is achieved through techniques such as high-performance liquid chromatography and NMR analyses, confirming the β1-3 linkage between the sugars (Iwai et al., 2002).

Scientific Research Applications

  • Enzyme Characterization and Gene Mapping : The Gsl-5 gene in mouse kidney regulates the expression of GlcNAc1-beta-3GalNAc through the UDP-GlcNAc:IV3 beta Gal-Gb4Cer beta-1,6-Glc-NAc transferase (GNT). This enzyme transfers GlcNAc to the C-6 position of GalNAc and has been purified from mouse kidney, showing specific substrate preferences and homology with human core 2 GlcNAc transferase (Sekine et al., 1994).

  • Mucin Synthesis : A study on pig gastric mucosa revealed an enzyme responsible for the formation of GlcNAc beta 1-3(GlcNAc beta 1-6)Gal-R, which is crucial in the synthesis of the I antigenic determinant in mucin-type oligosaccharides. This enzyme also converts Gal beta 1-3GalNAc-R to mucin core 2 (Brockhausen et al., 1986).

  • Cancer Research : In breast cancer cells, MUC1 mucin is aberrantly glycosylated, affecting O-glycan core-1 and core-2 structures. The study found variations in glycosyltransferase activities and sialyltransferase activity in cancer cells compared to normal cells, influencing the glycosylation pattern (Brockhausen et al., 1995).

  • Receptor Activity in Infections : Glycoconjugates containing GlcNAc beta 1 leads to 3Gal beta were identified as receptors for pneumococci attaching to human pharyngeal epithelial cells. This finding has implications for understanding bacterial adhesion and infection mechanisms (Andersson et al., 1983).

  • Expression Cloning and Gene Transfer : A study involving CHO cells led to the isolation of a cDNA encoding UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6GlcNAc transferase, which is crucial in O-glycan core-2 structure formation and is associated with various biological processes like T-cell activation and immunodeficiency (Bierhuizen & Fukuda, 1992).

  • Embryonic Development : The expression of GlcNAc-transferase V and core 2 GlcNAc-transferase in the developing mouse embryo suggests their role in synthesizing beta1-6GlcNAc-branched intermediates in glycosylation pathways during embryogenesis (Granovsky et al., 1995).

  • N-Glycan Biosynthesis and Disease : Research on beta 1,4-N-acetylglucosaminyltransferase III (GnT-III) highlights its regulatory role in N-glycan biosynthesis and potential implications in various biological events and diseases (Ihara et al., 2002).

  • Metastatic Tumor Cell Lines : A study on murine tumor cell lines found increased activity of UDP-GlcNAc:Gal beta 1-3GalNAc-R beta 1-6-N-acetylglucosaminyltransferase in metastatic lines, controlling polylactosamine synthesis and suggesting its role in tumor progression (Yousefi et al., 1991).

Future Directions

The correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells . This could provide a new direction for future research into the role of GlcNAc1-beta-3GalNAc in human health .

properties

IUPAC Name

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGXDMQHNYEUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403472
Record name AC1NAQNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GlcNAc1-beta-3GalNAc

CAS RN

95673-98-6
Record name AC1NAQNU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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